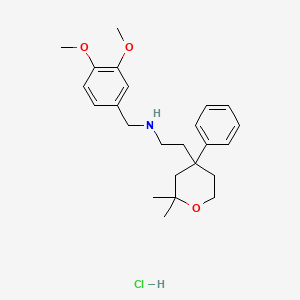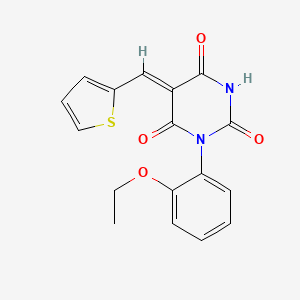
2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate, also known as bromoxynil, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity.
作用机制
Bromoxynil works by inhibiting photosynthesis in plants, specifically by interfering with the electron transport chain in chloroplasts. This leads to a buildup of reactive oxygen species, which ultimately causes cell death. The mechanism of action of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate is similar to that of other herbicides such as atrazine and paraquat.
Biochemical and Physiological Effects:
Bromoxynil has been shown to have a low toxicity to mammals, with no significant adverse effects observed in laboratory animals at doses typically used in field applications. However, exposure to high doses of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate can cause irritation of the skin, eyes, and respiratory tract. In addition, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have a negative impact on non-target organisms such as bees and aquatic invertebrates.
实验室实验的优点和局限性
Bromoxynil is a useful tool for studying the effects of herbicides on plant physiology and soil microbial communities. Its low toxicity to mammals makes it a safer alternative to other herbicides for use in laboratory experiments. However, its effectiveness against certain weed species may vary depending on environmental conditions such as soil type and temperature.
未来方向
There are several areas of research that could benefit from further investigation into the properties and effects of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate. These include:
1. Development of new formulations of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate that are more effective against resistant weed species.
2. Investigation of the impact of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate on soil microbial communities and the potential for long-term effects on soil health.
3. Study of the potential impact of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate on non-target organisms such as bees and aquatic invertebrates.
4. Investigation of the potential for herbicide resistance to develop in weed populations exposed to 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate.
Conclusion:
In conclusion, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate is a widely used herbicide with a well-established mechanism of action. It has been extensively studied for its effectiveness against broadleaf weeds and its potential impact on the environment. While it has a low toxicity to mammals, it can have negative effects on non-target organisms such as bees and aquatic invertebrates. Further research is needed to fully understand the properties and effects of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate and to develop new formulations that are more effective and environmentally friendly.
合成方法
Bromoxynil can be synthesized using a variety of methods, including the reaction of 2-bromoanisole with 3-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate as a white crystalline solid.
科学研究应用
Bromoxynil has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. In addition, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate has been used in studies to investigate the effects of herbicides on soil microbial communities and the potential for herbicide resistance in weeds.
属性
IUPAC Name |
2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-13-6-1-2-7-14(13)20-8-9-21-15(19)18-12-5-3-4-11(17)10-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGAHQDVXSJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![3,4-difluoro-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5170101.png)

![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)
